4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
Overview
Description
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl groups, and an aldehyde functional group
Preparation Methods
The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,3-dimethyl-1H-pyrazole followed by formylation to introduce the aldehyde group. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, imines, and various substituted pyrazoles.
Scientific Research Applications
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: This compound features a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
1,3-Dimethyl-4-nitro-1H-pyrazole: The presence of a nitro group instead of bromine and aldehyde results in distinct chemical properties and uses.
4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYPBVCDLSHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367816-40-7 | |
Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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